2-nonyl-3-hydroxy-4-quinolone
Overview
Description
2-Nonyl-3-hydroxy-4-Quinolone: is a quinolone compound produced by the bacterium Pseudomonas aeruginosa and other related bacteria. It acts as a quorum sensing signal molecule, which means it plays a crucial role in bacterial communication, controlling the expression of many virulence genes as a function of cell population density .
Mechanism of Action
Target of Action
The primary target of 2-nonyl-3-hydroxy-4-quinolone, also known as 3,4-Quinolinediol, 2-nonyl- or 3-hydroxy-2-nonyl-1H-quinolin-4-one, is the Pseudomonas Quinolone Signal (PQS) receptor PqsR (MvfR) . PqsR is a key component of alkyl-quinolone (AQ)-dependent quorum sensing (QS) in Pseudomonas aeruginosa .
Mode of Action
This compound acts as a quorum sensing (QS) signal molecule . It activates PqsR, which in turn drives the autoinduction of AQ biosynthesis and the up-regulation of key virulence determinants as a function of bacterial population density .
Biochemical Pathways
The activation of PqsR by this compound leads to the autoinduction of AQ biosynthesis . This process involves the up-regulation of key virulence determinants, which are crucial for the survival and pathogenicity of Pseudomonas aeruginosa .
Pharmacokinetics
As a quorum sensing molecule, it is likely to be produced and secreted by bacterial cells in a concentration-dependent manner .
Result of Action
The action of this compound results in the up-regulation of virulence genes in Pseudomonas aeruginosa . This up-regulation is a function of cell population density, indicating that the compound plays a crucial role in bacterial communication and collective behavior .
Action Environment
The action of this compound is influenced by the bacterial population density . As a quorum sensing molecule, its efficacy in up-regulating virulence genes increases with the density of the bacterial population
Biochemical Analysis
Biochemical Properties
2-nonyl-3-hydroxy-4-quinolone is involved in various biochemical reactions, primarily as a quorum sensing signal molecule. It interacts with the LysR-type transcriptional regulator protein PqsR (MvfR) in Pseudomonas aeruginosa . This interaction activates the biosynthesis of other quorum sensing signal molecules, such as 2-heptyl-3-hydroxy-4-quinolone, and upregulates the expression of virulence genes . The compound also chelates ferric iron at physiological pH via its 3’-hydroxy group, which is essential for bacterial iron acquisition .
Cellular Effects
This compound influences various cellular processes in bacteria. It regulates the expression of virulence genes, which are responsible for the pathogenicity of Pseudomonas aeruginosa . This regulation occurs through the quorum sensing mechanism, where the compound acts as a signal molecule that triggers gene expression based on cell population density . Additionally, this compound affects biofilm formation, a critical factor in bacterial persistence and resistance to antibiotics .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the PqsR protein, a key component of the quorum sensing system in Pseudomonas aeruginosa . This binding stabilizes the protein’s ligand-binding pocket through hydrophobic interactions, leading to the activation of quorum sensing signal molecule biosynthesis and the upregulation of virulence genes . The compound also chelates ferric iron, facilitating its uptake by the bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature and can be stored as a solid at -20°C for up to three years . In solution, it remains stable at -80°C for six months and at -20°C for one month . Long-term exposure to this compound in in vitro studies has shown that it can lead to persistent biofilm formation and increased resistance to antibiotics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively regulate quorum sensing and virulence gene expression without causing significant toxicity . At high doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a minimum concentration of the compound is required to trigger quorum sensing and gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathways of Pseudomonas aeruginosa, particularly in the biosynthesis of quorum sensing signal molecules . The compound interacts with enzymes such as PqsA, which is the first enzyme in the biosynthesis pathway . This interaction leads to the production of other signal molecules, including 2-heptyl-3-hydroxy-4-quinolone . The compound also affects metabolic flux and metabolite levels by regulating gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in bacterial cells, where it can effectively participate in quorum sensing and gene regulation . The compound’s ability to chelate ferric iron also plays a role in its transport and distribution within bacterial cells .
Subcellular Localization
This compound is localized in specific subcellular compartments within bacterial cells, where it exerts its activity . The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective participation in quorum sensing and gene regulation . The subcellular localization of this compound is essential for its function as a quorum sensing signal molecule and its role in bacterial pathogenicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-nonyl-3-hydroxy-4-Quinolone typically involves the condensation of 2-aminobenzophenone with nonanal under acidic conditions, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-nonyl-3-hydroxy-4-Quinolone can undergo oxidation reactions, often resulting in the formation of quinolone N-oxides.
Reduction: Reduction reactions can convert the quinolone to its corresponding hydroquinoline.
Substitution: The compound can participate in substitution reactions, particularly at the 3-hydroxy and 4-quinolone positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Quinolone N-oxides.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinolones depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-nonyl-3-hydroxy-4-Quinolone is used as a model compound in studying quinolone chemistry and its derivatives. It is also used in the synthesis of novel antibacterial agents .
Biology: In biological research, it serves as a quorum sensing signal molecule to study bacterial communication and virulence. It is also used to investigate the mechanisms of bacterial resistance and biofilm formation .
Medicine: The compound is explored for its potential in developing new antibacterial therapies, particularly against Pseudomonas aeruginosa infections .
Industry: In the industrial sector, it is used in the development of biosensors and as a chemical intermediate in the synthesis of other quinolone-based compounds .
Comparison with Similar Compounds
- 2-heptyl-3-hydroxy-4-Quinolone
- 2-heptyl-4-hydroxyquinoline
- 2-nonyl-4-hydroxyquinoline
Comparison: 2-nonyl-3-hydroxy-4-Quinolone is unique due to its longer nonyl side chain, which affects its hydrophobic interactions and binding affinity to the PqsR receptor. This makes it a more potent quorum sensing signal molecule compared to its shorter-chain analogs .
Properties
IUPAC Name |
3-hydroxy-2-nonyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,21H,2-8,13H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZSNBAQPVKMLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433174 | |
Record name | 3,4-Quinolinediol, 2-nonyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521313-36-0 | |
Record name | 3,4-Quinolinediol, 2-nonyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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